molecular formula C14H6Br4FNO3 B4672221 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid CAS No. 5222-07-1

2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid

Cat. No.: B4672221
CAS No.: 5222-07-1
M. Wt: 574.8 g/mol
InChI Key: RWYASFKZHLUGFG-UHFFFAOYSA-N
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Description

2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid is a complex organic compound characterized by its multiple bromine and fluorine substitutions. This compound is notable for its unique structure, which includes a benzoic acid core with bromine atoms at positions 2, 3, 4, and 5, and a fluorophenyl carbamoyl group at position 6. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid typically involves multi-step organic reactions. One common approach is the bromination of a suitable benzoic acid derivative, followed by the introduction of the fluorophenyl carbamoyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines could yield various amine derivatives, while oxidation reactions might produce different oxidized forms of the compound.

Scientific Research Applications

2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specialized properties, such as flame retardants or advanced polymers.

Mechanism of Action

The mechanism by which 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid exerts its effects would depend on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The molecular targets and pathways involved would be identified through detailed biochemical studies, often involving techniques such as X-ray crystallography or NMR spectroscopy to elucidate the compound’s binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-tetrabromo-6-[(4-fluorophenyl)carbamoyl]benzoic Acid
  • 2,3,4,5-tetrabromo-6-[(2-fluorophenyl)carbamoyl]benzoic Acid
  • 2,3,4,5-tetrabromo-6-[(3-chlorophenyl)carbamoyl]benzoic Acid

Uniqueness

The uniqueness of 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid lies in the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, biological activity, and overall utility in various applications.

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br4FNO3/c15-9-7(8(14(22)23)10(16)12(18)11(9)17)13(21)20-6-3-1-2-5(19)4-6/h1-4H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYASFKZHLUGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365222
Record name 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5222-07-1
Record name 2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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